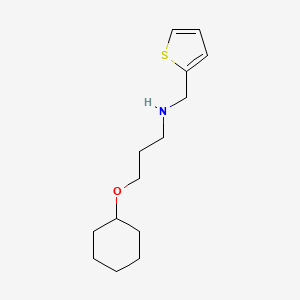

3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine

Description

3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine is a secondary amine derivative featuring a cyclohexyloxy group and a thiophen-2-ylmethyl substituent. The cyclohexyloxy group contributes to lipophilicity, which may enhance blood-brain barrier penetration, while the thiophene moiety offers π-π stacking interactions critical for binding to biological targets like serotonin or norepinephrine transporters .

Properties

Molecular Formula |

C14H23NOS |

|---|---|

Molecular Weight |

253.41 g/mol |

IUPAC Name |

3-cyclohexyloxy-N-(thiophen-2-ylmethyl)propan-1-amine |

InChI |

InChI=1S/C14H23NOS/c1-2-6-13(7-3-1)16-10-5-9-15-12-14-8-4-11-17-14/h4,8,11,13,15H,1-3,5-7,9-10,12H2 |

InChI Key |

KORFMUXRDRNVNY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OCCCNCC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine typically involves multiple steps. One common method includes the alkylation of thiophen-2-ylmethylamine with 3-chloropropanol, followed by the introduction of the cyclohexyloxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic alkylation and acylation under standard conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form secondary amines.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine .

Example Reaction Pathway :

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl derivative | |

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C→RT | N-Acetyl amide |

Electrophilic Aromatic Substitution (Thiophene Ring)

The thiophene moiety participates in electrophilic substitutions, such as sulfonation and halogenation:

-

Sulfonation : Concentrated H₂SO₄ at 50°C introduces a sulfonic acid group at the 5-position of the thiophene ring .

-

Bromination : NBS (N-bromosuccinimide) in CCl₄ yields 5-bromo-thiophene derivatives .

Key Mechanistic Insight :

The electron-donating cyclohexyloxy group activates the propanamine chain, while the thiophene’s electron-rich π-system directs electrophiles to the 5-position .

Coordination Chemistry

The amine and thiophene groups act as ligands for transition metals:

-

Cobalt Complexes : Forms stable complexes with Co(II) in ethanol, enabling catalytic applications in transfer hydrogenation .

-

Palladium Catalysis : Binds to Pd(II) centers, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

Example Coordination Structure :

Oxidation and Reduction

-

Amine Oxidation : H₂O₂/Fe(II) oxidizes the primary amine to a nitro compound .

-

Thiophene Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the thiophene ring to tetrahydrothiophene .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Amine Oxidation | H₂O₂, FeSO₄, H₂O, 70°C | Nitroalkane | ~60% |

| Thiophene Hydrogenation | 10% Pd/C, H₂, EtOH | Tetrahydrothiophene derivative | ~85% |

Cyclohexyl Ether Cleavage

The cyclohexyloxy group undergoes acid-catalyzed cleavage:

-

HCl/EtOH : Reflux with concentrated HCl yields 3-amino-1-propanol and cyclohexanol.

Scientific Research Applications

3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the oxygen-containing substituent (cyclohexyloxy vs. naphthyloxy, morpholino, or aryloxy) and the amine side chain. Key comparisons include:

Key Observations :

- Bioactivity: Duloxetine’s naphthyloxy group confers strong binding to serotonin transporters, while morpholino derivatives may target enzymes like GSK-3β .

- Synthetic Complexity: Cyclohexyloxy derivatives require multi-step synthesis involving nucleophilic substitution and amine coupling (similar to ), whereas morpholino analogs are synthesized via direct alkylation .

Pharmacokinetic and Physicochemical Properties

| Parameter | This compound | Duloxetine | 3-Morpholino Analog |

|---|---|---|---|

| logP (Predicted) | ~3.8 | 4.1 | 2.2 |

| Solubility | Low (cyclohexyl hydrophobic) | Moderate (naphthyl) | High (morpholino) |

| Metabolic Stability | Likely CYP3A4/2D6 substrate | CYP2D6 substrate | CYP3A4 substrate |

Notes:

Biological Activity

3-(Cyclohexyloxy)-N-(thiophen-2-ylmethyl)propan-1-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a cyclohexyl moiety, a thiophene ring, and an amine group. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been documented to possess antifungal and antibacterial activities, suggesting that this compound may also share similar effects. A study highlighted the effectiveness of thiophene derivatives against various pathogenic fungi, indicating potential applications in treating fungal infections .

Inhibition of Thrombin

The compound has been explored for its inhibitory effects on thrombin, a key enzyme in the coagulation cascade. Inhibitors of thrombin are crucial for developing anticoagulant therapies. A patent describes multisubstituted aromatic compounds similar to this compound that effectively inhibit thrombin activity, suggesting that this compound may also possess anticoagulant properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of the cyclohexyl group and thiophene ring likely contributes to its biological efficacy. Research has shown that modifications in these regions can significantly alter the compound's pharmacological profile. For example, variations in substituents on the thiophene ring can enhance or diminish antimicrobial and anticancer activities .

Case Studies

Several studies have investigated compounds related to this compound:

- Antifungal Activity : A comparative study evaluated the antifungal efficacy of various thiophene derivatives against common phytopathogenic fungi. Results indicated that modifications in the thiophene structure could lead to enhanced antifungal activity .

- Cytotoxicity Assays : In vitro assays have been conducted on related compounds to assess their cytotoxic effects on cancer cell lines. Compounds with similar structural features demonstrated significant cytotoxicity, supporting further exploration into this compound's potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.